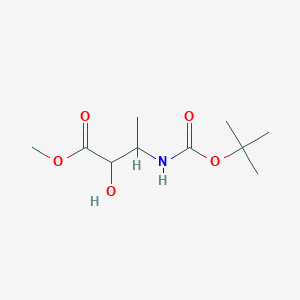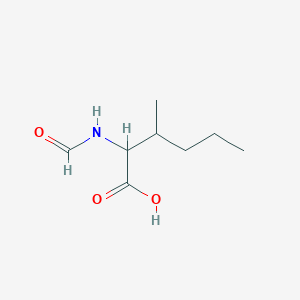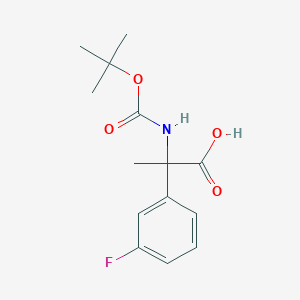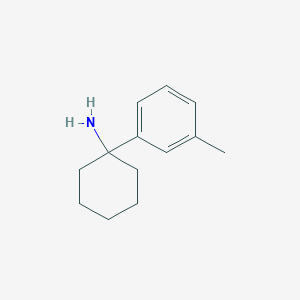
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate is a chiral compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, a hydroxyl group on the second carbon, and a methyl ester group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate typically involves the protection of the amino group with a tert-butoxycarbonyl group, followed by esterification and hydroxylation reactions. One common method involves the use of sodium borohydride in methanol at low temperatures to achieve the reduction of α-amino-β-keto carboxylic acid ester to the corresponding erythro isomer . This isomer can then be converted to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis protocols that ensure high yields and cost-effectiveness. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process . These systems allow for precise control of reaction conditions, leading to improved yields and reduced reaction times.
化学反应分析
Types of Reactions
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include various stereoisomers, free amino acids, and oxidized derivatives. The specific products depend on the reaction conditions and reagents used.
科学研究应用
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, influencing the compound’s reactivity and interactions with biological molecules .
相似化合物的比较
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar Boc-protected amino group and hydroxyl group but differs in the presence of a phenyl group instead of a methyl group.
Methyl (2S,3R)-3-[(tert-butoxy)carbonyl]amino-2-methyl-4-oxobutanoate: This compound has a similar structure but includes an additional oxo group.
Uniqueness
(2S,3R)-Methyl 3-(tert-butoxycarbonylamino)-2-hydroxybutanoate is unique due to its specific stereochemistry and functional groups, which provide distinct reactivity and applications in various fields of research and industry.
属性
分子式 |
C10H19NO5 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
methyl 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-6(7(12)8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14) |
InChI 键 |
ZYLUYHAAYFUVRW-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C(=O)OC)O)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)

![4-{[2-(Trifluoromethyl)phenyl]methoxy}benzoicacid](/img/structure/B13567079.png)

![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)


![[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)

![5-[(Piperidin-4-yl)methyl]-2-(trifluoromethyl)pyridinehydrochloride](/img/structure/B13567109.png)

![1-(1,1-Dioxidothietan-3-yl)-5-fluoro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13567127.png)

